4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine
Description
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is a chiral morpholine derivative characterized by a stereospecific (3R)-configured amino group, a ketone moiety, and a phenylthio substituent on its butyl side chain. Its molecular structure (C₁₃H₁₈N₂O₂S) includes a morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, which confers rigidity and polarity to the compound. This molecule is primarily utilized as a stable isotope-labeled biochemical reagent in cancer research, drug development, and proteomics studies . Its synthesis and applications are managed under stringent laboratory protocols, emphasizing its role in high-precision research .
Properties
IUPAC Name |
(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXARDDTSJXTN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731218 | |
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870812-94-5 | |
| Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Morpholine Ring
The morpholine ring is typically constructed via cyclization reactions involving ethanolamine derivatives. A common approach employs N-protected amino alcohols subjected to acid-catalyzed cyclization. For instance, treatment of a protected 3-aminobutanol derivative with hydrochloric acid in refluxing toluene facilitates ring closure, yielding the morpholine core. Alternative methods utilize Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to achieve stereospecific cyclization, crucial for retaining the (3R)-configuration.
Introduction of the Phenylthio Group
The phenylthio moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation . In one protocol, a thiophenol derivative reacts with a brominated ketone precursor in the presence of a base such as potassium carbonate. For example, 4-bromo-1-morpholinobutan-1-one undergoes substitution with thiophenol in dimethylformamide (DMF) at 80°C, affording the phenylthio intermediate in 72–85% yield. Catalytic amounts of copper(I) iodide enhance reaction efficiency by facilitating thiolate ion formation.
Stereochemical Control in Amine Functionalization
Enantioselective Amination
The (3R)-amino group is installed using asymmetric hydrogenation or enzymatic resolution . A chiral ruthenium catalyst (e.g., Ru(BINAP)) enables hydrogenation of a β-keto enamine precursor, achieving enantiomeric excess (ee) >98%. Alternatively, lipase-mediated kinetic resolution of racemic amines using vinyl acetate as an acyl donor provides the (R)-enantiomer with 99% ee.
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are employed to protect the amine during synthesis. For instance, Boc protection using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP) proceeds quantitatively. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine without racemization.
Industrial-Scale Optimization
Reaction Condition Screening
Industrial protocols prioritize solvent selection and temperature control to maximize yield. A comparative study of solvents (Table 1) reveals that tetrahydrofuran (THF) and acetonitrile outperform DMF in minimizing side reactions during phenylthio group installation.
Table 1: Solvent Effects on Phenylthio Substitution Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 72 | 88 |
| THF | 65 | 85 | 95 |
| Acetonitrile | 70 | 82 | 93 |
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, increasing yields by 12–15%. Similarly, microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining >90% yield.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Research
The compound has been investigated for its potential as a selective ligand for the dopamine D(4) receptor, which is implicated in schizophrenia treatment. Studies have shown that derivatives of morpholine can exhibit selectivity towards this receptor subtype, suggesting that 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine may also possess similar properties .
2. Apoptosis Regulation
N-Benzyloxycarbonyl derivatives of this compound are noted for their role as intermediates in the production of cell death regulators and apoptosis promoters. This application is crucial in cancer research where modulation of apoptosis can lead to therapeutic advancements .
3. Neuropharmacology
Research indicates that morpholine derivatives can influence neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases. The structural characteristics of this compound may enhance its efficacy in modulating these pathways .
Material Science Applications
1. Synthesis of Functional Materials
The compound is being explored for its ability to form stable complexes with metal ions, which can be utilized in the development of functional materials such as sensors and catalysts. The phenylthio group enhances its interaction with various substrates, making it a valuable component in material synthesis .
Case Study 1: Dopamine D(4) Receptor Ligands
A series of morpholine derivatives were synthesized and evaluated for their affinity towards the dopamine D(4) receptor. The study employed quantitative structure–activity relationship (QSAR) methodologies to correlate chemical structure with biological activity, revealing that modifications to the morpholine ring significantly impacted binding affinity .
Case Study 2: Apoptosis Induction
In a study focusing on apoptosis induction, N-Benzyloxycarbonyl derivatives demonstrated effectiveness in promoting cell death in cancer cell lines. The mechanism involved the activation of caspases, leading to programmed cell death, which is critical for cancer therapy development .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Antipsychotic research | Potential selective ligand for dopamine D(4) receptor |
| Cancer Research | Apoptosis regulation | Induces apoptosis in cancer cell lines |
| Material Science | Synthesis of functional materials | Forms stable complexes with metal ions |
Mechanism of Action
The mechanism of action of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity :
- The target compound’s morpholine core contrasts with Sitagliptin’s triazolo-pyrazine ring, which is critical for DPP-4 enzyme inhibition .
- Aprepitant derivatives incorporate morpholine linked to triazole and fluorophenyl groups, enabling neurokinin-1 receptor antagonism .
Functional Group Impact: The phenylthio group in this compound enhances sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects), whereas Sitagliptin’s trifluorophenyl group improves metabolic stability and target binding .
Molecular Weight and Applications :
- Lower molecular weight (~294 g/mol) of the target compound aligns with its use as a biochemical tool, whereas larger molecules like Sitagliptin (~523 g/mol) are optimized for oral bioavailability and therapeutic efficacy .
Detailed Research Findings
Biochemical and Pharmacological Studies
- This compound: Used in isotopic labeling for tracking metabolic pathways in proteomics, with high purity (>98%) ensuring reliable data .
- Sitagliptin : Demonstrated IC₅₀ values of 18 nM against DPP-4, with clinical trials showing HbA1c reduction by 0.6–0.9% in diabetic patients .
- Aprepitant Derivatives: Exhibit sub-nanomolar affinity for NK1 receptors, reducing chemotherapy-induced vomiting by >90% in preclinical models .
- Antimalarial Morpholine Derivatives : Showed 80–90% inhibition of Plasmodium falciparum growth at 10 μM concentrations in vitro .
Structural-Activity Relationship (SAR) Insights
- Phenyl Substituents : The phenylthio group in the target compound may confer unique binding properties in enzyme assays, whereas fluorinated phenyl groups (e.g., in Sitagliptin) enhance electronegativity and membrane permeability .
- Amino-Ketone Chain: The (3R)-configuration in both the target compound and Sitagliptin is critical for stereospecific interactions with biological targets .
Biological Activity
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibiotic enhancement and apoptosis regulation. This compound exhibits properties that could be beneficial in combating multidrug-resistant (MDR) bacteria and regulating cell death pathways.
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 870812-93-4
Antibiotic Enhancement
Research indicates that morpholine-containing compounds, including this compound, can act as effective enhancers of antibiotic efficacy against MDR bacteria. Studies have shown that these compounds can inhibit efflux pumps, such as AcrAB-TolC in Klebsiella aerogenes, thereby restoring the effectiveness of β-lactam antibiotics like oxacillin against resistant strains of Staphylococcus aureus (MRSA) .
Apoptosis Regulation
The compound is also noted for its role as an intermediate in the synthesis of cell death regulators. It has been implicated in promoting apoptosis, which is critical for cancer therapy and other conditions where controlled cell death is desired .
The mechanism by which this compound enhances antibiotic activity involves:
- Inhibition of Efflux Pumps : By blocking the AcrAB-TolC pump, the compound increases intracellular concentrations of antibiotics, thereby enhancing their effectiveness.
- Interaction with Penicillin-Binding Proteins (PBPs) : Molecular modeling studies suggest that this compound may interact with allosteric sites on PBPs, facilitating the restoration of β-lactam activity against resistant strains .
Study 1: Efficacy Against MRSA
In a controlled study, morpholine derivatives were tested for their ability to enhance the activity of oxacillin against MRSA strains. The results demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of oxacillin when combined with morpholine derivatives, indicating a synergistic effect .
Study 2: Apoptosis Induction in Cancer Cells
Another study explored the apoptotic effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage, suggesting its potential as a therapeutic agent in oncology .
Data Table: Biological Activities and Effects
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
